molecular formula C16H20N4O B13850853 2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13850853
M. Wt: 284.36 g/mol
InChI Key: OSYORWFZTHERFB-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce tetrahydropyridine derivatives.

Scientific Research Applications

2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydropyrido[1,2-a]pyrimidine core is a key differentiator from other similar compounds.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-methyl-3-[2-(pyridin-2-ylamino)ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H20N4O/c1-12-13(8-10-18-14-6-2-4-9-17-14)16(21)20-11-5-3-7-15(20)19-12/h2,4,6,9H,3,5,7-8,10-11H2,1H3,(H,17,18)

InChI Key

OSYORWFZTHERFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCNC3=CC=CC=N3

Origin of Product

United States

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